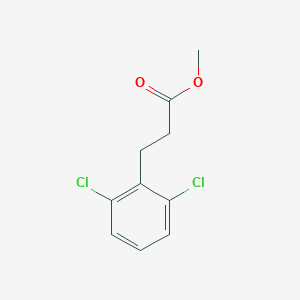
Methyl 3-(2,6-dichlorophenyl)propanoate
Descripción general
Descripción
“Methyl 3-(2,6-dichlorophenyl)propanoate” is a chemical compound with the molecular formula C10H10Cl2O2 . It has a molecular weight of 233.09 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2,6-dichlorophenyl)propanoate” contains a total of 45 bonds, including 26 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ester .Chemical Reactions Analysis
Esters like “Methyl 3-(2,6-dichlorophenyl)propanoate” can undergo a variety of chemical reactions. For instance, they can participate in Claisen condensation reactions, where one ester acts as a nucleophile while a second ester acts as the electrophile .Physical And Chemical Properties Analysis
“Methyl 3-(2,6-dichlorophenyl)propanoate” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Methyl 3-(2,6-dichlorophenyl)propanoate serves as a key intermediate in the synthesis of complex chemical structures. For instance, it has been used in the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, which involved multiple reaction steps including condensation, chlorination, and esterification. This compound's structure was confirmed using various techniques such as IR, 1H NMR, and X-ray diffraction, showcasing the compound's significance in structural analysis and material science (Yan Shuang-hu, 2014).
Chemical Reactions and Interactions
- In the realm of organic chemistry, Methyl 3-(2,6-dichlorophenyl)propanoate has been utilized as an efficient alkylating agent for various aromatic heterocycles. The compound's ability to facilitate the formation of aziridines from heterocycles, which can further react to form complex structures like pyrroloimidazoles, demonstrates its versatility and importance in synthetic organic chemistry (M. Alves et al., 2000).
Material Science and Polymer Chemistry
- Methyl 3-(2,6-dichlorophenyl)propanoate has been instrumental in the development of novel copolymers. For example, it has been involved in the preparation of copolymers of trisubstituted ethylenes with styrene. The copolymers demonstrated unique properties, such as high glass transition temperatures, indicating the compound's significance in enhancing material properties and paving the way for new applications in material science (G. Kharas et al., 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHVPQLGWLNHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,6-dichlorophenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



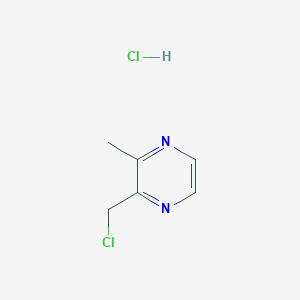
![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)
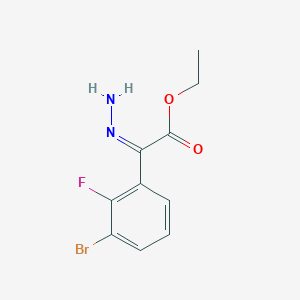
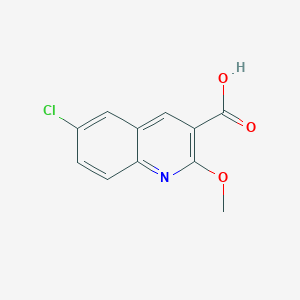
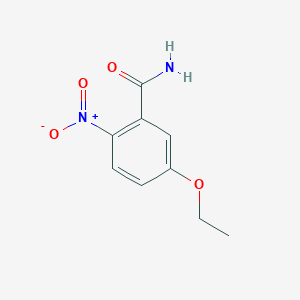
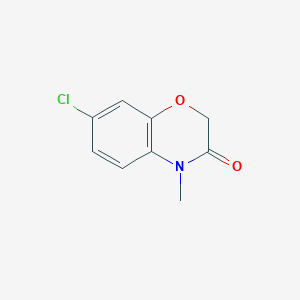
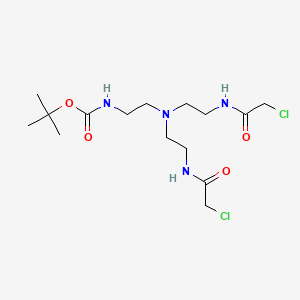
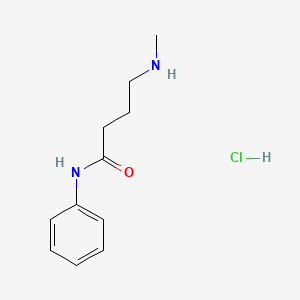
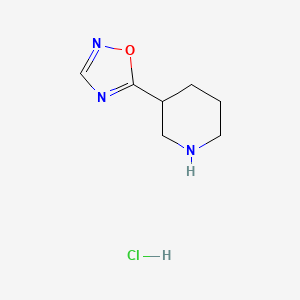
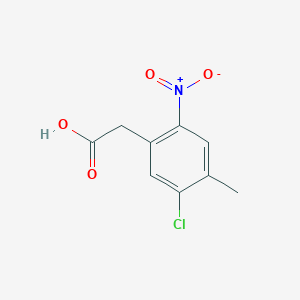
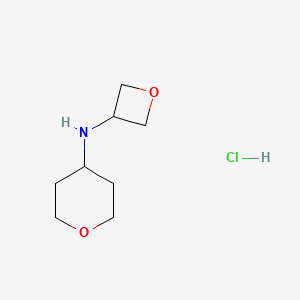
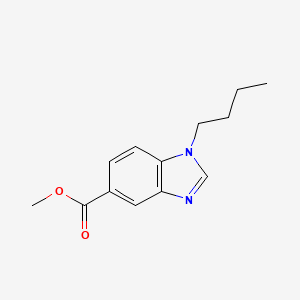

![3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B1432023.png)